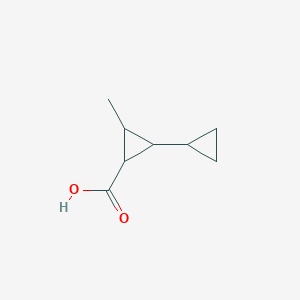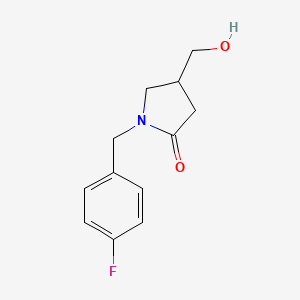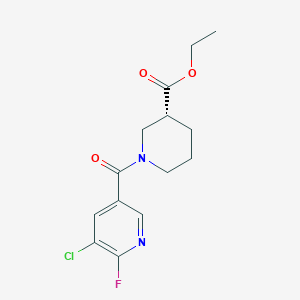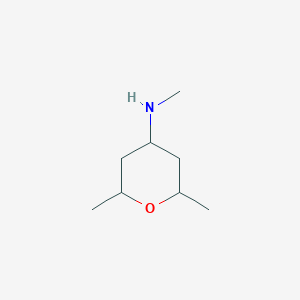![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)
N-Phenyl-2-hexyl[60]fulleropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Field Effect Transistors
N-Phenyl[60]fulleropyrrolidines, including N-Phenyl-2-hexyl[60]fulleropyrrolidine, are reported to enhance the performance of n-channel organic field-effect transistors (OFETs). These materials show high electron charge-carrier mobility and good ambient operational stability, attributed to their well-controlled molecular structures and the introduction of chemical doping (Long et al., 2016).
Organic Photovoltaic Cells
N-Phenyl[60]fulleropyrrolidines are potential alternative acceptor materials to PC61BM in organic photovoltaic (OPV) cells. These derivatives, when used with low-bandgap donor polymers, exhibit high power conversion efficiencies, making them promising candidates for OPV acceptor materials (Karakawa et al., 2014).
Photodynamic Activity
Fulleropyrrolidine derivatives, including those with basic amino groups, demonstrate significant photodynamic activity. This includes their effectiveness in the photodynamic inactivation of Staphylococcus aureus cells, suggesting potential applications in antimicrobial treatments (Agazzi et al., 2015).
Soluble Fulleropyrrolidine Derivatives
Research into novel soluble fulleropyrrolidine derivatives, like C60-fused N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine, has shown that these compounds have specific optical and electrochemical properties, affecting their use in photovoltaic devices (Mi & Hwang, 2013).
Fullerene-Based Ferrocene Dyad and Diferrocene Triad
Studies on fullerene[60]-based compounds, including N-methyl-2-(ferrocenyl)(phenyl) fulleropyrrolidine, have shown that these compounds have unique thermodynamic stability, magnetic properties, and band structures. This knowledge lays the foundation for the future design of functional materials for molecular devices (Wu et al., 2017).
Photovoltaic Performance
Research has been conducted on a variety of fulleropyrrolidine derivatives as electron acceptors in bulk-heterojunction type OPV devices. These studies help understand the effects of molecular structure on photovoltaic performance, with findings indicating that the molecular structure greatly influences device efficiency (Yulan et al., 2015).
Liquid Crystalline Properties
Investigations into ionic fullerene derivatives, like N,N-dimethylfulleropyrrolidinium iodide, have provided insights into the electronic structure, self-assembly, and liquid crystalline properties of these materials. This research is significant for understanding the functionality of alkylated fullerene derivatives (Li et al., 2011).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.
Propiedades
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)


![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)